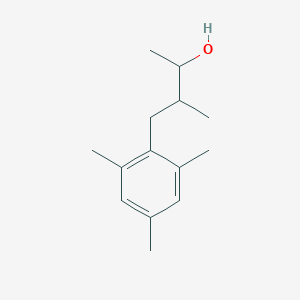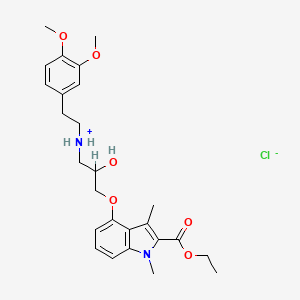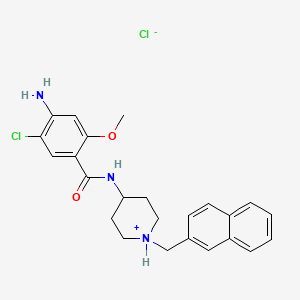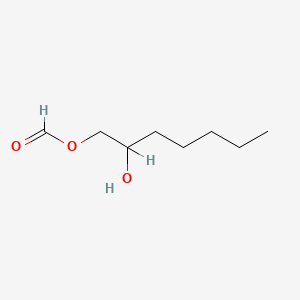
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide is a chemical compound that belongs to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a hydroxypropyl group, a methoxy group, and a methyl group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide typically involves the reaction of 3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazole with an iodinating agent. The reaction is usually carried out under controlled conditions to ensure the selective iodination of the benzothiazole ring. Common reagents used in this synthesis include iodine or iodide salts, and the reaction is often performed in an organic solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield 3-(3-oxopropyl)-5-methoxy-2-methylbenzothiazolium iodide, while reduction may yield this compound.
科学研究应用
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
相似化合物的比较
Similar Compounds
3-(3-Hydroxypropyl)-5-methoxybenzothiazole: Lacks the methyl group and iodide ion.
3-(3-Hydroxypropyl)-2-methylbenzothiazolium chloride: Similar structure but with a chloride ion instead of iodide.
5-Methoxy-2-methylbenzothiazole: Lacks the hydroxypropyl group.
Uniqueness
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide is unique due to its specific combination of functional groups and the presence of the iodide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
65776-64-9 |
|---|---|
分子式 |
C12H16INO2S |
分子量 |
365.23 g/mol |
IUPAC 名称 |
3-(5-methoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propan-1-ol;iodide |
InChI |
InChI=1S/C12H16NO2S.HI/c1-9-13(6-3-7-14)11-8-10(15-2)4-5-12(11)16-9;/h4-5,8,14H,3,6-7H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
XBGABTWBPWSCNG-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCCO.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


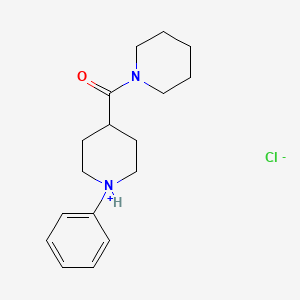
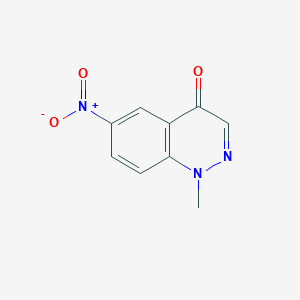

![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)
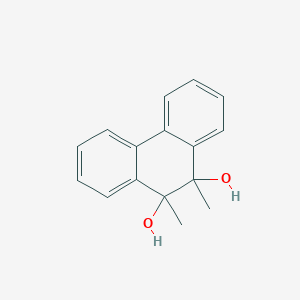

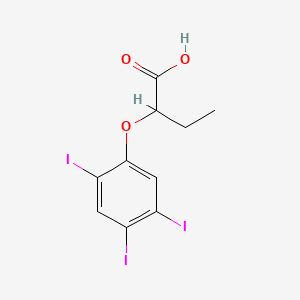

![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
![Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid](/img/structure/B13771330.png)
